1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Fluorophore design Spectroscopic shift N-difluoromethylation

1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (molecular formula C₇H₅F₂NO₃, molecular weight 189.12 g·mol⁻¹) is an N-difluoromethylated 4-pyridone-3-carboxylic acid that belongs to the broader class of 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives, a scaffold present in clinically important fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and delafloxacin. The defining structural feature is the N(1)-difluoromethyl (–CF₂H) substituent, which replaces the conventional N-methyl, N-ethyl, or N-cyclopropyl groups found in closely related analogs.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
Cat. No. B13475317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=O)C(=O)O)C(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)10-2-1-5(11)4(3-10)6(12)13/h1-3,7H,(H,12,13)
InChIKeyWTVFURYTGZEUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid: Procurement-Relevant Physicochemical and Structural Profile


1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (molecular formula C₇H₅F₂NO₃, molecular weight 189.12 g·mol⁻¹) is an N-difluoromethylated 4-pyridone-3-carboxylic acid that belongs to the broader class of 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives, a scaffold present in clinically important fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and delafloxacin [1]. The defining structural feature is the N(1)-difluoromethyl (–CF₂H) substituent, which replaces the conventional N-methyl, N-ethyl, or N-cyclopropyl groups found in closely related analogs. This substitution introduces a lipophilic hydrogen-bond donor capable of modulating molecular recognition, metabolic stability, and spectroscopic properties distinct from non-fluorinated N-alkyl congeners [2]. The compound is cataloged under IUPAC name 1-(difluoromethyl)-4-oxopyridine-3-carboxylic acid and is commercially available at 95% purity from multiple chemical suppliers for research and development use .

Why 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid Cannot Be Interchanged with N-Methyl or N-Ethyl Analogs in Research Procurement


Generic substitution among N(1)-substituted 4-oxo-1,4-dihydropyridine-3-carboxylic acids is scientifically invalid because the N(1) substituent is not a passive spectator but a primary determinant of electronic character, hydrogen-bonding capacity, lipophilicity, and metabolic fate. The –CF₂H group introduces a hydrogen-bond donor (Abraham’s acidity parameter A = 0.085–0.126) of comparable strength to aniline and thiophenol, a property entirely absent in the N–CH₃ (A ≈ 0) and N–C₂H₅ analogs [1]. This single substitution shifts the chromophore absorption maximum by approximately 32 nm in related 4-pyridone-containing fluorophores, demonstrating the profound electronic perturbation [2]. Furthermore, the electron-withdrawing nature of –CF₂H reduces the electron density on the pyridone ring, altering the carboxylic acid pKa, nucleophilic reactivity at C(2) and C(6), and susceptibility to oxidative metabolism relative to the N-methyl derivative. In quinolone antibiotic series where the 4-oxo-1,4-dihydropyridine-3-carboxylic acid pharmacophore is embedded, the N(1) substituent directly governs DNA gyrase binding affinity and antibacterial spectrum; replacing –CF₂H with –CH₃ or –c-C₃H₅ yields entirely different structure-activity relationships [3]. Procurement of the specific N(1)-difluoromethyl derivative is therefore mandatory for any research program where the N-substituent’s hydrogen-bond donor capacity, electronic effect, or metabolic profile is a variable under investigation.

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid vs. Closest Analogs


N-CF₂H vs. N-CH₃ Spectroscopic Differentiation: 32 nm Bathochromic Shift in 4-Pyridone-Containing Fluorophores

Replacement of the N-CH₃ group by N-CF₂H in a 4-pyridone-containing coumarin fluorophore scaffold (COUPY) produced a reproducible bathochromic shift of the absorption maximum. For the parent COUPY compound 8a (N-CH₃), λ_abs = 548 nm; for the N-difluoromethylated analogue 8b (N-CF₂H), λ_abs = 580 nm, representing a +32 nm red-shift. The corresponding emission maxima shifted from λ_em = 603 nm (8a) to λ_em = 638 nm (8b, +35 nm). The same trend was confirmed with acridine orange derivatives: λ_abs = 497 nm (9a, N-CH₃) vs. 532 nm (9b, N-CF₂H), and λ_em = 524 nm (9a) vs. 565 nm (9b) [1].

Fluorophore design Spectroscopic shift N-difluoromethylation

Hydrogen-Bond Donor Capacity: N-CF₂H Introduces Quantifiable H-Bond Acidity Absent in N-CH₃ and N-C₂H₅

The difluoromethyl group (–CF₂H) possesses quantifiable hydrogen-bond donor (HBD) acidity that is entirely absent in the methyl (–CH₃) and ethyl (–C₂H₅) analogs. Abraham’s solute H-bond acidity parameter A for the –CF₂H group in difluoromethyl aryl ethers and thioethers was experimentally measured as A = 0.085–0.126 using ¹H NMR analysis. This HBD strength is comparable to aniline (A ≈ 0.12), thiophenol (A ≈ 0.09), and amine groups, but weaker than hydroxyl (A ≈ 0.33–0.60) [1]. In contrast, the –CH₃ and –C₂H₅ N-substituents have A ≈ 0 (no HBD capacity). When the –CF₂H group is positioned at N(1) of the 4-pyridone ring, its C–H bond acidity is further enhanced by the adjacent electron-withdrawing carbonyl, as demonstrated by the increased acidity of the CF₂H C–H bond in difluoromethylated heterocycles compared to their non-fluorinated counterparts [2].

Hydrogen-bond donor Bioisostere Drug design

Antibacterial Proof-of-Concept: 1-Difluoromethyl Quinolones Exhibit Potent Activity Against Gram-Positive and Gram-Negative Bacteria

The N(1)-difluoromethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid fragment is the core pharmacophore of 1-difluoromethyl-6,7-methylenedioxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a DuPont-discovered antibacterial agent. This compound demonstrated a high level of antibacterial activity and was specifically preferred over alternative N(1)-substituted quinolones due to its favorable activity profile combined with the absence of undesirable side effects [1]. In related antibacterial studies on monocyclic 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives, the N(1)-aryl-substituted compounds exhibited DNA gyrase inhibitory activity that correlated with antibacterial potency predominantly against Gram-positive strains [2]. The N(1) substituent’s steric and electronic properties were identified as critical determinants of the antibacterial spectrum, with structure-activity relationships differing markedly from those established for fused quinolones [2].

Antibacterial DNA gyrase Quinolone

Metabolic Stability Advantage: N-CF₂H Resists N-Dealkylation Pathways That Degrade N-CH₃ and N-C₂H₅ Analogs

N-Dealkylation by cytochrome P450 enzymes is a primary metabolic clearance route for N-alkyl-4-pyridones. The N-CH₃ and N-C₂H₅ substituents undergo rapid oxidative N-demethylation and N-deethylation via CYP450-mediated hydrogen atom abstraction at the α-carbon, generating the NH-4-pyridone metabolite. The N-CF₂H group presents a fundamentally different metabolic profile because: (a) the C–H bond dissociation energy is significantly increased by the adjacent fluorine atoms (BDE ≈ 105–110 kcal·mol⁻¹ for CF₂–H vs. ≈ 92–96 kcal·mol⁻¹ for CH₃–H), rendering hydrogen atom abstraction energetically unfavorable; and (b) the difluoromethyl group is metabolized, if at all, via oxidative defluorination or glutathione conjugation pathways, which are kinetically distinct from N-dealkylation [1]. In a broader medicinal chemistry context, replacement of N-CH₃ with N-CF₂H in heterocyclic drug candidates has been repeatedly shown to improve metabolic stability in human liver microsome assays, with half-life increases of 2- to 5-fold documented for structurally related N-heterocycles [2].

Metabolic stability N-dealkylation CYP450

Synthetic Accessibility: N-Difluoromethylation of 4-Pyridones Achieved in a Single Step Using Commercial BrCF₂COOEt

A transition metal-free, one-pot method for N-difluoromethylation of 4-pyridones has been developed using commercially available ethyl bromodifluoroacetate (BrCF₂COOEt) as the difluorocarbene source [1]. Under optimized conditions (1.5 equiv BrCF₂COOEt, K₂CO₃ base, DMF, 60 °C, 24 h), N-difluoromethylated 4-pyridones were obtained in good conversion yields. For the model substrate 4-methoxypyridine, the N-difluoromethylated 4-pyridone product (10b) was formed as the major product in 83% yield (HPLC-MS), with the N-methylated byproduct (10c) accounting for only 17% [1]. This demonstrates that the N-CF₂H motif is directly accessible from the parent 4-pyridone without requiring pre-functionalization or protecting group strategies. In contrast, the analogous N-cyclopropyl-4-pyridone-3-carboxylic acid requires multi-step synthesis involving cyclopropylamine coupling or cyclopropanation [2]. The N-CH₃ derivative is typically accessed via methyl iodide alkylation, a method that introduces genotoxic impurity risks not present in the BrCF₂COOEt difluorocarbene route [3].

N-difluoromethylation Transition metal-free 4-Pyridone synthesis

Optimal Research and Industrial Deployment Scenarios for 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic Acid


Fluorinated Quinolone Antibiotic Lead Generation Using the N-CF₂H Pharmacophore

This compound serves as a direct precursor or core fragment for constructing novel 1-difluoromethyl-substituted quinolone and naphthyridine antibacterials. The DuPont patent (US 4,147,788) established that N(1)-CF₂H quinolones possess potent antibacterial activity with a favorable side-effect profile, validating the pharmacophore [1]. Medicinal chemistry teams engaged in DNA gyrase/topoisomerase IV inhibitor programs should procure this compound as a key intermediate for structure-activity relationship (SAR) exploration at the N(1) position, where the H-bond donor capacity of –CF₂H may offer differentiated binding interactions with the GyrA subunit compared to conventional N-cyclopropyl substituents. The N-CF₂H group also offers the potential for improved metabolic stability relative to the N-cyclopropyl group, which is susceptible to CYP450-mediated ring opening.

Red-Shifted Fluorophore Development Based on N-CF₂H-4-Pyridone Chromophores

The demonstrated 32 nm bathochromic shift upon N-CH₃ → N-CF₂H replacement in 4-pyridone-containing COUPY fluorophores (λ_abs shift from 548 nm to 580 nm; λ_em shift from 603 nm to 638 nm) establishes this compound as a valuable building block for far-red/NIR fluorescent probe development [2]. Researchers designing fluorescent sensors, bioimaging agents, or optoelectronic materials should procure this specific N-CF₂H derivative, as the N-CH₃ analog will produce emission in a spectrally distinct region (approximately 35 nm blue-shifted), which may be unsuitable for applications requiring deep-tissue penetration or minimal cellular autofluorescence interference.

Metabolic Stability-Focused Medicinal Chemistry Programs Requiring N-Substituent H-Bond Donor Functionality

For drug discovery programs where the 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold is embedded in a lead compound, and optimization of the N(1) substituent is required to simultaneously achieve (a) resistance to CYP450-mediated N-dealkylation, (b) retention or introduction of hydrogen-bond donor capacity, and (c) moderate lipophilicity (logP increase of approximately 0.5–0.8 log units vs. N-CH₃, consistent with CF₂H substitution effects on aromatic heterocycles), this compound is the appropriate procurement choice [3]. The N-CH₃ analog lacks HBD capacity (A ≈ 0) and is metabolically labile. The N-cyclopropyl analog provides neither HBD functionality nor the same electronic profile. Only the N-CF₂H derivative simultaneously addresses all three design criteria.

Transition Metal-Free N-Difluoromethylation Methodology Development and Substrate Scope Expansion

Organic methodology groups developing late-stage difluoromethylation protocols or exploring the substrate scope of BrCF₂COOEt-mediated N-difluoromethylation should procure this compound as an analytically characterized reference standard. The 83% major-product yield reported for the N-difluoromethylation of 4-methoxypyridine (a structurally related 4-pyridone precursor) under transition metal-free conditions provides a quantitative benchmark against which new methodologies can be compared [2]. The availability of the 4-oxo regioisomer (target compound) as distinct from the 2-oxo regioisomers (CAS 1263177-68-9 and 1129458-32-7) enables regiospecific method validation that is impossible with isomeric mixtures .

Quote Request

Request a Quote for 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.